(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid is a complex organic compound characterized by its sulfonyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonation of 3-ethylphenol to form 3-ethylsulfonylphenol. This intermediate is then converted to 3-ethylsulfonylphenylsulfonyl chloride using chlorosulfonic acid.
Amination Reaction: The sulfonyl chloride intermediate reacts with an appropriate amine, such as 2-amino-3-methylbutanoic acid, under basic conditions to form the desired sulfonylamino compound.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl and amino groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3-methylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-ethylbutanoic acid: Similar structure but with an ethyl group on the butanoic acid moiety.
Uniqueness
(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S2/c1-4-21(17,18)10-6-5-7-11(8-10)22(19,20)14-12(9(2)3)13(15)16/h5-9,12,14H,4H2,1-3H3,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUPUBBZBMWJZ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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